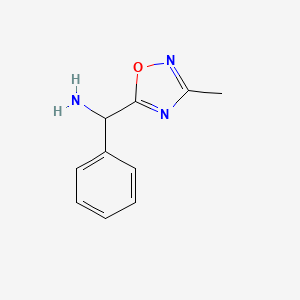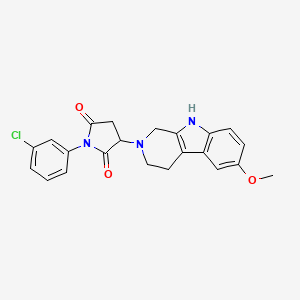![molecular formula C23H18N4O2S B11187440 4-methyl-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide](/img/structure/B11187440.png)
4-methyl-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide typically involves multiple steps. One common method starts with the reaction of anthranilic acid with benzyl chloride in pyridine to form 2-phenyl-3,1-benzoxazine-4-one . This intermediate is then condensed with sulphanilamide in an alcoholic KOH solution to yield 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzenesulfonamide . Further reactions with different aromatic aldehydes in alcoholic KOH solution produce various substituted derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, each with unique biological activities. These derivatives are often explored for their potential therapeutic applications .
Scientific Research Applications
4-methyl-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and antitumor effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas: Known for its potent antibacterial and antitubercular activities.
4-(4-oxo-2-phenylquinazolin-3(4H)-yl)N-aryl-methylene benzenesulfonamide: Exhibits significant analgesic, anti-inflammatory, and antibacterial activities.
Uniqueness
4-methyl-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide stands out due to its unique combination of a quinazolinone core with a carbamothioyl group. This structure imparts distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H18N4O2S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-methyl-N-[(4-oxo-2-phenylquinazolin-3-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C23H18N4O2S/c1-15-11-13-17(14-12-15)21(28)25-23(30)26-27-20(16-7-3-2-4-8-16)24-19-10-6-5-9-18(19)22(27)29/h2-14H,1H3,(H2,25,26,28,30) |
InChI Key |
MDVKURQMOUPRNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide](/img/structure/B11187359.png)
![N'-[(2E)-but-2-enoyl]-3-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11187367.png)
![7-(1,3-benzodioxol-5-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B11187372.png)
![N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11187380.png)
![5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11187391.png)
![2,4-dichloro-N-[(2Z)-3-[(2,4-dichlorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide](/img/structure/B11187399.png)
![6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11187421.png)
![9'-Chloro-3'-methyl-1,5-diphenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B11187428.png)

![methyl (2E)-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate](/img/structure/B11187433.png)
![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3-phenylquinazoline-2,4(1H,3H)-dione](/img/structure/B11187436.png)
![Methyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11187444.png)

![3-(2-methoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11187460.png)
